molecular formula C26H35NO4 B1670749 Diproteverine CAS No. 69373-95-1

Diproteverine

Número de catálogo: B1670749
Número CAS: 69373-95-1
Peso molecular: 425.6 g/mol
Clave InChI: APMMVXSVJLZZRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diproteverine is a calcium antagonist with antianginal properties.

Actividad Biológica

Diproteverine, a derivative of drotaverine, is primarily recognized for its antispasmodic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound functions as a phosphodiesterase (PDE) inhibitor , specifically targeting PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in promoting smooth muscle relaxation. Elevated cAMP levels counteract the contraction of smooth muscles in the gastrointestinal and genitourinary tracts, providing symptomatic relief from spasms .

MechanismDescription
PDE InhibitionInhibits PDE4, leading to increased cAMP levels
Smooth Muscle RelaxationReduces contractions in gastrointestinal and genitourinary tracts

Pharmacokinetics

The pharmacokinetic profile of this compound shows variable absorption and bioavailability. Following oral administration, the bioavailability can range from 24.5% to 91%, with a mean value around 58.2% . The drug undergoes extensive hepatic metabolism and is primarily eliminated via biliary excretion.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability24.5% - 91% (mean 58.2%)
Volume of Distribution~195 L
MetabolismHepatic

Clinical Applications and Efficacy

This compound is predominantly used to manage conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and dysmenorrhea. A study involving 210 general practitioners showed that 42% prescribed this compound for abdominal symptoms, highlighting its common use in clinical practice .

Case Study Insights :

  • Patient Satisfaction : A questionnaire-based study revealed that 98% of patients were satisfied with this compound's performance, noting rapid onset and effective symptom relief.
  • Symptom Relief Duration : The duration of symptom relief varied, with 26% reporting relief lasting less than 4 hours, while others experienced relief extending beyond 24 hours .

Research Findings

A detailed investigation into this compound's effects on myogenic activity demonstrated its ability to modulate spontaneous phasic contractions in smooth muscle tissues. In an experimental setup using forskolin to activate adenylate cyclase, this compound enhanced the response, indicating its potentiating effect on the cAMP pathway .

Table 3: Effects on Myogenic Activity

Experiment TypeObservations
Spontaneous ContractionsNo significant effect at concentrations up to 105M10^{-5}M
Forskolin InteractionPotentiated response observed

Propiedades

Número CAS

69373-95-1

Fórmula molecular

C26H35NO4

Peso molecular

425.6 g/mol

Nombre IUPAC

1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline

InChI

InChI=1S/C26H35NO4/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22/h9-10,14-18H,7-8,11-13H2,1-6H3

Clave InChI

APMMVXSVJLZZRR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC

SMILES canónico

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC

Apariencia

Solid powder

Key on ui other cas no.

69373-95-1

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

69373-88-2 (hydrochloride)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL
BRL 40015A
BRL-40015-A
BRL-40015A
diproteverine
diproteverine hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diproteverine
Reactant of Route 2
Reactant of Route 2
Diproteverine
Reactant of Route 3
Reactant of Route 3
Diproteverine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.